Cyclohexanecarboxamide, N-(2-bromoallyl)-
Description
Contextualizing N-Substituted Cyclohexanecarboxamides within Contemporary Synthetic Organic Chemistry
N-substituted cyclohexanecarboxamides belong to the broader class of amides, which are fundamental functional groups in organic and medicinal chemistry. The cyclohexane (B81311) ring, a saturated carbocycle, imparts specific stereochemical and conformational properties to the molecule. mdpi.com The synthesis of N-substituted amides is a well-established area of organic chemistry, with numerous methods available for their preparation, often involving the coupling of a carboxylic acid or its derivative with an amine. researchgate.net These compounds are frequently utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.com The nature of the substituent on the nitrogen atom can be strategically varied to modulate the compound's physical, chemical, and biological properties.
Research Significance of Bromoallylic Functionalities in Enabling Chemical Transformations
The presence of a 2-bromoallyl group introduces a highly versatile reactive handle into the cyclohexanecarboxamide (B73365) structure. Bromo-organic compounds are pivotal in a wide array of organic transformations. sci-hub.senih.gov The vinyl bromide moiety within the bromoallyl group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. researchgate.net This capability is instrumental in the construction of complex molecular frameworks from simpler precursors.
Furthermore, the allylic nature of the bromine atom makes it susceptible to nucleophilic substitution reactions. This reactivity opens avenues for the introduction of diverse functional groups at this position. The double bond itself can also undergo a range of addition reactions. The strategic placement of the bromine atom on the second carbon of the allyl group influences the regioselectivity and stereoselectivity of these transformations. The utility of bromo-organic compounds extends to their use in radical reactions and as precursors for organometallic reagents. sci-hub.se
Academic Research Landscape and Unaddressed Questions Regarding the Chemical Compound
A thorough review of the current scientific literature reveals a notable absence of dedicated research on Cyclohexanecarboxamide, N-(2-bromoallyl)-. uni.lu While the parent compound, cyclohexanecarboxamide, is well-documented, the N-(2-bromoallyl) derivative remains a largely unexplored chemical entity. guidechem.comnih.govchemeo.comnist.gov This lack of specific investigation presents a significant opportunity for original research.
The primary unaddressed questions revolve around the synthesis, reactivity, and potential applications of this compound. Key research areas that warrant investigation include:
Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of Cyclohexanecarboxamide, N-(2-bromoallyl)-.
Reaction Chemistry: Exploring the scope of its participation in cross-coupling, nucleophilic substitution, and other transformations characteristic of bromoallylic systems.
Conformational Analysis: Investigating the influence of the N-(2-bromoallyl) group on the conformational preferences of the cyclohexane ring.
Application in Synthesis: Utilizing the compound as a building block for the synthesis of novel heterocyclic systems or other complex organic molecules.
The unique combination of a stable amide linkage, a conformationally rich cyclohexane core, and a versatile bromoallylic functional group makes Cyclohexanecarboxamide, N-(2-bromoallyl)- a compelling target for future synthetic exploration. Its study promises to not only expand the toolbox of synthetic organic chemists but also to potentially uncover novel compounds with interesting properties and applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101564-20-9 |
|---|---|
Molecular Formula |
C10H16BrNO |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H16BrNO/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h9H,1-7H2,(H,12,13) |
InChI Key |
SLUYDJPXDLADFL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1CCCCC1)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Cyclohexanecarboxamide, N 2 Bromoallyl
Precursor Synthesis and Functional Group Introduction
The foundational steps in synthesizing the target compound involve preparing the necessary precursors: a cyclohexanecarboxylic acid derivative and a reagent to introduce the N-(2-bromoallyl) moiety.
Synthetic Approaches for Cyclohexanecarboxylic Acid Derivatives
Cyclohexanecarboxylic acid is the primary building block for the target molecule. Several robust methods exist for its synthesis, primarily through the hydrogenation of aromatic precursors like benzoic acid. Catalytic hydrogenation is a common and efficient industrial method. chemicalbook.com The reaction involves treating a benzoic acid derivative with hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com
Another innovative approach involves microbial dihydroxylation. For instance, the use of Alcaligenes eutrophus strain B9 can convert benzoic acid into (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, which can then undergo further transformations to yield various functionalized cyclohexanecarboxylic acid derivatives. acs.org This biotechnological route offers access to enantiomerically pure compounds. acs.org
Below is a table summarizing common catalytic hydrogenation methods for producing cyclohexanecarboxylic acid from various benzoic acid derivatives.
| Substrate | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Benzoic Acid | Not Specified | 180 | 7500.75 Torr | 99 | chemicalbook.com |
| 4-Fluorobenzoic acid | Not Specified | Not Specified | Not Specified | Not Specified | chemicalbook.com |
| p-Aminobenzoic acid | 5% Ru/C | 100 | 15 bar | 47 (overall) | google.com |
Introduction of the Amide Moiety via Amidation Reactions
The formation of the amide bond is a critical step in organic synthesis. The most direct method is the dehydrative amidation of a carboxylic acid with an amine. Modern catalysis has provided numerous methods for this transformation under mild conditions. Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid (MIBA) and (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have emerged as highly active catalysts that facilitate direct amidation at room temperature. organic-chemistry.org These reactions often proceed in the presence of molecular sieves to remove the water byproduct. organic-chemistry.org
A more traditional, yet highly effective, method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically by using reagents like thionyl chloride or oxalyl chloride. youtube.com The resulting cyclohexanecarbonyl chloride is then reacted with an appropriate amine in the presence of a base to neutralize the HCl byproduct, yielding the desired amide. youtube.com
Oxidative amidation presents an alternative pathway where aldehydes are converted directly to amides. This can be achieved using catalysts like copper(I) iodide in the presence of an oxidant such as tert-butyl hydroperoxide. organic-chemistry.org While this method would require starting from cyclohexanecarboxaldehyde, it represents a viable synthetic alternative.
The table below outlines various catalytic systems used for direct amidation reactions.
| Catalyst System | Key Features | Substrate Scope | Reference |
| Boronic Acids (e.g., MIBA) | Catalytic, mild conditions, room temperature | Broad range of carboxylic acids and amines | organic-chemistry.org |
| Ammonia-borane | Precatalyst, equimolar reactants, high functional group tolerance | Aromatic and aliphatic carboxylic acids | organic-chemistry.org |
| HBTU / Hünig's base | Efficient for carboxylate salts, useful for unstable acyl chlorides | Carboxylates with free amines or their hydrochloride salts | sci-hub.se |
Strategies for Incorporating the 2-Bromoallyl Group
The final key transformation is the introduction of the 2-bromoallyl group onto the nitrogen atom of the cyclohexanecarboxamide (B73365) precursor.
The most direct strategy for synthesizing Cyclohexanecarboxamide, N-(2-bromoallyl)- is the N-alkylation of cyclohexanecarboxamide with a suitable 2-bromoallyl electrophile. A prime candidate for this reaction is 2,3-dibromopropene (B1205560). In this reaction, the amide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction is typically performed in the presence of a base (e.g., NaH, K₂CO₃) in an aprotic polar solvent like DMF or THF to deprotonate the amide and increase its nucleophilicity. The primary allylic C-Br bond in 2,3-dibromopropene is significantly more reactive towards nucleophilic substitution than the vinylic C-Br bond, allowing for selective alkylation to install the 2-bromoallyl group.
An alternative, two-step approach involves first performing an N-allylation using a standard allyl halide like allyl bromide to form N-allylcyclohexanecarboxamide. This intermediate would then be subjected to a subsequent bromination step. Catalytic systems, often involving ruthenium or iridium complexes, have been developed for N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.orgnih.govrsc.org While typically applied to amines, similar principles can be adapted for the N-alkylation of amides under specific conditions.
If the synthetic strategy proceeds through an N-allylcyclohexanecarboxamide intermediate, a subsequent bromination step is required. Allylic bromination is a well-established reaction that selectively introduces a bromine atom at the carbon adjacent to a double bond. openstax.org The most common reagent for this transformation is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator such as light (hν) or AIBN in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.orgchadsprep.com
The reaction proceeds via a radical chain mechanism. chemistrysteps.com A bromine radical abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical. openstax.org This radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of HBr with NBS, to form the allylic bromide product and another bromine radical, which continues the chain. libretexts.orgchadsprep.com It is important to note that the resonance stabilization of the allylic radical intermediate can lead to the formation of regioisomers. chadsprep.com For an N-allyl group, this mechanism would predominantly yield the N-(3-bromoallyl) isomer, not the desired N-(2-bromoallyl) target. Therefore, the direct N-alkylation with 2,3-dibromopropene as described in 2.1.3.1 is the more regioselective and strategically sound approach for obtaining the 2-bromo isomer.
Reaction Conditions and Catalytic Systems for Optimized Synthesis
Optimization of reaction conditions is paramount for maximizing the yield and purity of Cyclohexanecarboxamide, N-(2-bromoallyl)-.
For the initial synthesis of cyclohexanecarboxylic acid via hydrogenation, key variables include the choice of catalyst (e.g., Ru/C, Palladium, Rhodium), solvent, temperature, and hydrogen pressure. High pressures and temperatures generally favor the reaction, but catalyst selection is crucial for achieving high conversion and selectivity. chemicalbook.comgoogle.com
In the amidation step , direct catalytic methods using boronic acids offer mild conditions (often room temperature) and high functional group tolerance, avoiding the need for harsh reagents like thionyl chloride. organic-chemistry.org The choice of solvent and the use of dehydrating agents like molecular sieves are critical for driving the equilibrium towards product formation. If the acyl chloride route is chosen, careful control of temperature (typically starting at 0 °C) and the slow addition of reagents are necessary to manage the exothermic nature of the reaction. youtube.com
For the final N-alkylation step with 2,3-dibromopropene, the choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF are highly effective for deprotonating the amide. The reaction temperature can be varied from room temperature to moderate heating to optimize the reaction rate while minimizing side reactions. The use of phase-transfer catalysts can also be explored to facilitate reactions in biphasic systems.
Solvent Effects and Temperature Control in Reaction Efficiency
The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the efficiency and outcome of the synthesis of Cyclohexanecarboxamide, N-(2-bromoallyl)-. The solvent not only facilitates the dissolution of reactants but also plays a crucial role in the reactivity of the nucleophile and the kinetics of the reaction.
The selection of a suitable solvent can dramatically affect the yield of the N-alkylation reaction. stackexchange.com Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed for the N-alkylation of amides. stackexchange.com The effectiveness of a particular solvent is often dependent on the choice of base and the specific alkylating agent. For instance, in reactions involving the deprotonation of the amide with a strong base like sodium hydride, THF and DMF are standard choices. stackexchange.com The impact of different solvents on the yield of N-alkylation reactions is illustrated in the table below, which summarizes findings from related amide alkylation studies.
| Solvent | Relative Yield | Comments |
|---|---|---|
| Acetonitrile | High | Effective for N-alkylation of amines with alkyl halides using a mixed oxide catalyst. amazonaws.com |
| Tetrahydrofuran (THF) | Moderate to High | Commonly used with strong bases like NaH or n-BuLi. stackexchange.com |
| Dimethylformamide (DMF) | Moderate to High | Also a standard solvent for reactions with strong bases. stackexchange.com |
| Ethanol | Low to Moderate | Can lead to side reactions and is generally less effective for SN2 reactions with amide anions. mdpi.com |
Temperature control is another vital aspect of the synthesis. For microwave-assisted solvent-free alkylations, careful management of the irradiation power is necessary to prevent the overheating of liquids and the potential loss of volatile reactants. mdpi.com In conventional heating methods, the reaction temperature can influence both the rate of reaction and the selectivity. Lowering the reaction temperature can sometimes mitigate side reactions. For example, in the ruthenium-catalyzed N-alkylation of α-amino acid esters, reducing the temperature from 120 °C to 90 °C was found to minimize competing transesterification. nih.gov A systematic optimization of the reaction temperature is therefore essential to maximize the yield of the desired N-alkylated product while minimizing the formation of byproducts.
Role of Specific Catalysts in Enhancing Reaction Rates and Selectivity
Catalysis offers a powerful means to enhance the rate and selectivity of the N-alkylation of amides, including the synthesis of Cyclohexanecarboxamide, N-(2-bromoallyl)-. Various catalytic systems have been developed to overcome the inherent low reactivity of the amide nitrogen.
Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), are particularly effective in facilitating the alkylation of amides under heterogeneous conditions. mdpi.com In a solvent-free microwave-assisted approach, the PTC aids in the transfer of the amide anion from the solid phase (where it is generated by reaction with a solid base like potassium hydroxide (B78521) or potassium carbonate) to the organic phase (the molten alkyl halide), thereby accelerating the reaction. mdpi.com This method offers the advantages of rapid reaction times and the avoidance of volatile organic solvents. mdpi.com
Transition metal catalysts, including those based on copper, iridium, and palladium, have also been employed for the N-alkylation of amides. stackexchange.com For instance, copper-catalyzed methods have been developed for the amidation of various hydrocarbons. organic-chemistry.org More recently, a radical-based approach merging boryl radical-mediated halogen-atom transfer and copper catalysis has been demonstrated for the N-alkylation of primary amides with alkyl halides. nih.gov This method circumvents the need for strong bases and proceeds under oxidative conditions. nih.gov Ruthenium N-heterocyclic carbene complexes have been shown to catalyze the direct synthesis of amides from alcohols and amines, proceeding through a "borrowing hydrogen" mechanism. nih.gov While this latter method uses alcohols as the alkylating agent, it highlights the versatility of transition metal catalysis in C-N bond formation.
The table below provides an overview of different catalytic systems used in the N-alkylation of amides.
| Catalyst Type | Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | N-alkylation with alkyl halides | Enables solvent-free conditions, rapid reactions under microwave irradiation. mdpi.com |
| Copper Catalyst | Cu(OTf)2 or Cu2O | N-alkylation with alcohols or hydrocarbons | Can utilize readily available starting materials. organic-chemistry.orgresearchgate.net |
| Ruthenium Catalyst | Ru-MACHO or [RuCl2(IiPr)(p-cymene)] | N-alkylation with alcohols | Atom-economical, generates water as the only byproduct. nih.govnih.gov |
| Iridium Catalyst | (Cp*IrCl2)2 | N-alkylation with alcohols | Effective under solvent-free and base-free conditions with microwave heating. organic-chemistry.org |
Control of Stereochemistry and Diastereoselectivity in Compound Formation
The structure of Cyclohexanecarboxamide, N-(2-bromoallyl)- features a stereogenic center at the carbon atom of the cyclohexyl ring attached to the amide group (if the ring is appropriately substituted) and a double bond in the allyl group, which can exist as E/Z isomers. The control of stereochemistry and diastereoselectivity during the synthesis is therefore a critical consideration.
While specific studies on the diastereoselective synthesis of Cyclohexanecarboxamide, N-(2-bromoallyl)- are not prevalent, principles from related transformations can be applied. For instance, in the catalytic addition of allyl groups to N-H ketimines, high levels of diastereo- and enantioselectivity have been achieved using copper catalysts. nih.govnih.gov This suggests that the use of a chiral catalyst could potentially influence the stereochemical outcome of the N-alkylation of a chiral cyclohexanecarboxamide derivative.
Furthermore, the isomerization of N-allyl amides to geometrically defined enamides has been reported using ruthenium catalysts. researchgate.netacs.org This indicates that the double bond geometry in the 2-bromoallyl group could potentially be controlled through the choice of catalyst and reaction conditions. It is also possible that the reaction conditions could lead to isomerization of the starting 2-bromoallyl halide or the final product. Therefore, careful analysis of the product mixture for the presence of diastereomers and geometric isomers is necessary. The development of a highly diastereoselective synthesis would likely involve the screening of various chiral catalysts and a thorough optimization of reaction parameters such as temperature, solvent, and the nature of the base.
Advanced Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product, Cyclohexanecarboxamide, N-(2-bromoallyl)-, from the reaction mixture is a crucial step to obtain a compound of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities, which may include unreacted starting materials (cyclohexanecarboxamide and the 2-bromoallyl halide), the base, and any byproducts.
Recrystallization is a common and effective technique for the purification of solid amides. researchgate.net The selection of an appropriate solvent is key to successful recrystallization; the desired compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature. libretexts.orgillinois.edu Polar solvents such as ethanol, acetone, or acetonitrile are often good candidates for the recrystallization of amides. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. researchgate.net
For reaction mixtures that are not amenable to recrystallization or for the removal of closely related impurities, flash column chromatography is a widely used technique. rsc.org This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). rsc.org
More advanced purification strategies may be employed for complex mixtures. A patented method for the purification of amides involves a multi-step process that includes neutralization of the reaction mass, separation of aqueous and organic phases, distillation of the organic phase to remove the solvent, and a final purification of the impure amide by crystallization. google.com For particularly challenging separations, specialized chromatographic techniques such as ion-exchange chromatography can be utilized, especially if the target molecule or impurities possess ionizable functional groups. biotage.com
Advanced Spectroscopic and Crystallographic Elucidation of Cyclohexanecarboxamide, N 2 Bromoallyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of Cyclohexanecarboxamide (B73365), N-(2-bromoallyl)- can be constructed.
Proton (¹H) NMR Analysis for Hydrogen Environments
Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of all hydrogen atoms within the molecule. The spectrum of Cyclohexanecarboxamide, N-(2-bromoallyl)- is expected to exhibit several key signals. The protons on the cyclohexyl ring would appear as a series of complex, overlapping multiplets in the upfield region, typically between δ 1.0-2.5 ppm. The single methine proton (CH) adjacent to the carbonyl group is expected to be deshielded and resonate further downfield within this range, around δ 2.2-2.5 ppm.
The amide proton (N-H) signal is anticipated as a broad singlet in the range of δ 5.5-8.5 ppm, with its exact chemical shift being highly dependent on solvent and concentration. nih.govresearchgate.net The protons of the N-allyl group are chemically distinct. The two protons on the carbon attached to the nitrogen (N-CH₂) would likely appear as a doublet around δ 3.8-4.2 ppm. The two terminal vinyl protons (=CH₂) of the bromoallyl group are diastereotopic and would present as two distinct signals, likely singlets or finely split doublets, in the δ 5.5-6.0 ppm region. compoundchem.com
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclohexyl (10H, CH₂) | 1.0 - 2.0 | Multiplet |
| Cyclohexyl (1H, CH-C=O) | 2.2 - 2.5 | Multiplet |
| Amide (1H, N-H) | 5.5 - 8.5 | Broad Singlet |
| Allyl (2H, N-CH₂) | 3.8 - 4.2 | Doublet |
| Allyl (2H, =CH₂) | 5.5 - 6.0 | Singlets |
Carbon-13 (¹³C) NMR Analysis for Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. For Cyclohexanecarboxamide, N-(2-bromoallyl)-, ten distinct carbon signals are expected. The amide carbonyl carbon (C=O) is the most deshielded, appearing in the δ 170-180 ppm region. compoundchem.comlibretexts.org The carbons of the 2-bromoallyl group are also found downfield; the carbon bearing the bromine (C-Br) is expected around δ 110-120 ppm, while the terminal alkene carbon (=CH₂) would be in the δ 120-130 ppm range. oregonstate.edu
The carbons of the cyclohexyl ring will resonate in the upfield region, typically between δ 25-45 ppm. libretexts.org The methine carbon attached to the carbonyl group (CH-C=O) would be slightly further downfield within this group, around δ 45 ppm, due to the inductive effect of the carbonyl. The methylene (B1212753) carbon attached to the amide nitrogen (N-CH₂) is expected to appear around δ 45-50 ppm. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide (C=O) | 170 - 180 |
| Allyl (=CH₂) | 120 - 130 |
| Allyl (C-Br) | 110 - 120 |
| Allyl (N-CH₂) | 45 - 50 |
| Cyclohexyl (CH-C=O) | ~45 |
| Cyclohexyl (CH₂) | 25 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methine proton of the cyclohexyl ring and its adjacent methylene protons, as well as among the various methylene protons of the ring, confirming the cyclohexyl system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the N-CH₂, =CH₂, and all cyclohexyl C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations and piecing the entire structure together. A critical correlation would be expected between the N-CH₂ protons and the amide carbonyl carbon (C=O), confirming the N-allyl group's attachment to the amide nitrogen. Additionally, correlations between the amide N-H proton and the cyclohexyl methine carbon (CH-C=O) would solidify the connection between the two main fragments of the molecule.
Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. The IR spectrum of Cyclohexanecarboxamide, N-(2-bromoallyl)- would show several characteristic absorption bands. A prominent, sharp band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. spectroscopyonline.com The C=O stretch, known as the Amide I band, is expected to be strong and appear around 1640-1680 cm⁻¹. acs.orgspcmc.ac.in The N-H bending vibration, or Amide II band, typically appears near 1550 cm⁻¹. libretexts.org
Other significant absorptions include the sp³ C-H stretching from the cyclohexyl group (2850-3000 cm⁻¹) and a weaker sp² C-H stretching from the allyl group (3010-3100 cm⁻¹). A medium-intensity C=C stretching vibration from the allyl moiety is expected around 1645 cm⁻¹.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | ~3300 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1640 - 1680 |
| N-H (Amide II) | Bend | ~1550 |
| C=C (Alkene) | Stretch | ~1645 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for the molecular ion of Cyclohexanecarboxamide, N-(2-bromoallyl)- (C₁₀H₁₆BrNO) is 245.04160 Da for the ⁷⁹Br isotope and 247.03955 Da for the ⁸¹Br isotope. A key feature in the mass spectrum would be the presence of two peaks of nearly equal intensity (M⁺ and M⁺+2), which is the characteristic isotopic signature of a molecule containing one bromine atom.
The fragmentation pattern provides further structural evidence. A common fragmentation pathway for amides is the α-cleavage of the N–CO bond. nih.govrsc.org This would result in the formation of a cyclohexyl acylium cation (m/z = 111) and the loss of the bromoallyl amine as a neutral fragment. Another likely fragmentation is the loss of the bromine atom, followed by further degradation of the side chain.
Table 4: Predicted HRMS Data and Key Fragments
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ (⁷⁹Br) | [C₁₀H₁₆⁷⁹BrNO]⁺ | 245.04160 | Molecular ion |
| [M]⁺ (⁸¹Br) | [C₁₀H₁₆⁸¹BrNO]⁺ | 247.03955 | Isotopic molecular ion |
| [M-Br]⁺ | [C₁₀H₁₆NO]⁺ | 166.12319 | Loss of bromine radical |
| [C₇H₁₁O]⁺ | [C₇H₁₁O]⁺ | 111.08100 | Cyclohexyl acylium ion from N-CO cleavage |
X-ray Crystallography for Determination of Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org While a specific crystal structure for Cyclohexanecarboxamide, N-(2-bromoallyl)- has not been reported, analysis of similar structures allows for a confident prediction of its key architectural features. nih.gov
A single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov It would be expected to confirm that the cyclohexyl ring adopts a stable chair conformation. The amide functional group is known to be planar due to resonance, and this planarity would be verified. A crucial piece of information would be the conformation around the C-N amide bond. In the solid state, molecules of this type are likely to form intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or dimers within the crystal lattice. nih.gov
Compound Names
| Compound Name |
|---|
| Cyclohexanecarboxamide, N-(2-bromoallyl)- |
| Cyclohexanecarboxamide |
Conformational Analysis of the Cyclohexane (B81311) Ring and Amide Bond
The cyclohexane ring is well-established to adopt a chair conformation in its most stable state. mdpi.comnih.gov This arrangement minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by ensuring all carbon-hydrogen bonds on adjacent carbons are staggered. It is anticipated that in Cyclohexanecarboxamide, N-(2-bromoallyl)-, the carboxamide group occupies an equatorial position on the cyclohexane ring. This preference is driven by the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would arise if the bulkier substituent were in an axial position.
Table 1: Predicted Conformational Parameters for Cyclohexanecarboxamide, N-(2-bromoallyl)-
| Molecular Fragment | Predicted Conformation | Key Torsion Angles (°) | Rationale |
|---|---|---|---|
| Cyclohexane Ring | Chair | C-C-C-C ≈ ±60 | Minimization of angle and torsional strain |
| Carboxamide Group | Equatorial | C-C-C=O ≈ 180 | Avoidance of 1,3-diaxial interactions |
Note: The data in this table is predictive and based on the analysis of analogous structures.
Identification of Intra- and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in defining the solid-state architecture of amides. In the crystal structure of related cyclohexanecarboxamide derivatives, intermolecular hydrogen bonds are a dominant feature. mdpi.comresearchgate.net
For Cyclohexanecarboxamide, N-(2-bromoallyl)-, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust intermolecular N-H···O hydrogen bonds . These interactions can lead to the assembly of molecules into well-defined supramolecular structures, such as chains or dimers. researchgate.net In the case of the parent compound, cyclohexanecarboxamide, molecules are linked by N-H···O hydrogen bonds to form chains. researchgate.net
Table 2: Potential Non-Covalent Interactions in Crystalline Cyclohexanecarboxamide, N-(2-bromoallyl)-
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Amide N-H | Carbonyl C=O | Strong directional interaction leading to the formation of chains or dimers. |
| Halogen Bond | C-Br | Carbonyl C=O | A weaker, directional interaction involving the bromine atom. |
Note: The interactions listed are based on the functional groups present in the molecule and observations from similar structures.
Chemical Reactivity and Transformation Pathways of Cyclohexanecarboxamide, N 2 Bromoallyl
Reactivity Profiles of the Bromoallylic System
The 2-bromoallyl group is a versatile functional handle due to the electronic properties of the C-Br bond and its position adjacent to a double bond. This arrangement facilitates reactions at the allylic carbon through stabilization of intermediates.
The allylic C-Br bond in Cyclohexanecarboxamide (B73365), N-(2-bromoallyl)- is susceptible to nucleophilic substitution, proceeding through either SN1 or SN2 pathways, or a mixture thereof. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The ability of the adjacent π-system to stabilize a carbocation intermediate can favor SN1-type reactions, while the accessibility of the primary carbon makes it a good substrate for SN2 reactions. A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse functionalized products.
The general reaction can be depicted as: Cyclohexanecarboxamide, N-(2-allyl-Nu)- + Br⁻
where Nu represents the incoming nucleophile. This reactivity allows for the introduction of various heteroatom-based or carbon-based substituents.
| Nucleophile (Nu:⁻) | Reagent Example | Product Class | Potential Product Structure |
|---|---|---|---|
| Hydroxide (B78521) (OH⁻) | NaOH, KOH | Allylic Alcohol | Cyclohexanecarboxamide, N-(2-hydroxyallyl)- |
| Alkoxide (RO⁻) | NaOR' | Allylic Ether | Cyclohexanecarboxamide, N-(2-alkoxyallyl)- |
| Cyanide (CN⁻) | NaCN, KCN | Allylic Nitrile | Cyclohexanecarboxamide, N-(2-cyanoallyl)- |
| Azide (B81097) (N₃⁻) | NaN₃ | Allylic Azide | Cyclohexanecarboxamide, N-(2-azidoallyl)- |
| Thiolate (RS⁻) | NaSR' | Allylic Thioether | Cyclohexanecarboxamide, N-(2-alkylthioallyl)- |
Treatment of Cyclohexanecarboxamide, N-(2-bromoallyl)- with a strong, non-nucleophilic base can induce elimination reactions. Dehydrobromination, the removal of HBr, can potentially lead to the formation of a conjugated diene system. This typically occurs via an E2 mechanism where a proton is abstracted from a carbon adjacent to the C-Br bond.
However, the structure of the 2-bromoallyl group also presents the possibility for more complex transformations. The reaction of related N-(2-bromoallyl) compounds with exceptionally strong bases like sodium amide has been shown to result in rearranged products, potentially proceeding through elimination to form transient, highly reactive intermediates such as allenes or alkynes which then undergo further reaction. acs.org For instance, a double elimination from a dihalide is a common route to alkynes. chemistrysteps.comfiveable.melibretexts.org While this substrate is not a dihalide, intramolecular rearrangements coupled with elimination could theoretically lead to such unsaturated systems under forcing conditions.
The C-Br bond in the bromoallylic system is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. N-(2-bromoallyl)amine derivatives have been successfully employed in dual photoredox/nickel-catalyzed cross-coupling reactions with alkyl halides and in Suzuki-Miyaura couplings with boronic acids. researchgate.net These methodologies are directly applicable to Cyclohexanecarboxamide, N-(2-bromoallyl)-, providing a powerful tool for molecular elaboration.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids (R'-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | N-(2-Aryl/Vinyl-allyl) Amides |
| Heck Coupling | Alkenes (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | N-(2-Substituted-allyl) Amides |
| Sonogashira Coupling | Terminal Alkynes (R'-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | N-(Enyne-substituted) Amides |
| Buchwald-Hartwig Amination | Amines (R'₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base | N-(2-Amino-allyl) Amides |
| Photoredox/Ni Dual Catalysis | Alkyl Halides (R'-X) | NiBr₂·glyme / Ligand / Photocatalyst | N-(2-Alkyl-allyl) Amides |
Chemical Transformations of the Amide Moiety
The amide functional group is characterized by its resonance stability, making it one of the least reactive carboxylic acid derivatives. pressbooks.pub Consequently, transformations of the amide moiety in Cyclohexanecarboxamide, N-(2-bromoallyl)- typically require more forcing conditions or catalytic activation compared to reactions at the bromoallylic site.
Amide hydrolysis involves the cleavage of the C-N bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, generally requiring elevated temperatures. libretexts.orgarkat-usa.org
Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., aqueous HCl or H₂SO₄ and heat), the amide carbonyl is protonated, rendering it more electrophilic for attack by water. The final products are cyclohexanecarboxylic acid and 2-bromoallylamine (B1329451) (which would be protonated as an ammonium (B1175870) salt under these conditions).
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH and heat), a hydroxide ion directly attacks the amide carbonyl. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. pressbooks.pub The products are the sodium salt of cyclohexanecarboxylic acid and 2-bromoallylamine.
Transamidation is the exchange of the amine portion of an amide with a different amine. This reaction is often challenging due to the stability of the amide bond and typically requires activation or catalysis. organic-chemistry.orgnih.gov Methods include the use of metal catalysts or the conversion of the amide into a more reactive intermediate. researchgate.netnsf.gov For Cyclohexanecarboxamide, N-(2-bromoallyl)-, a transamidation reaction with a primary amine (R'NH₂) would yield N-R'-cyclohexanecarboxamide and 2-bromoallylamine.
The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) to form an amine. This transformation requires a powerful reducing agent, as amides are resistant to reduction. wikipedia.org
The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon. The oxygen atom is ultimately eliminated, and a second hydride adds to the resulting iminium ion intermediate. Subsequent aqueous workup yields the final amine product.
For Cyclohexanecarboxamide, N-(2-bromoallyl)-, this reduction would convert the amide into a secondary amine, yielding N-(2-bromoallyl)-N-(cyclohexylmethyl)amine. It is important to note that LiAlH₄ can also potentially react with the C-Br bond, leading to side products.
| Transformation | Conditions/Reagents | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Cyclohexanecarboxylic acid + 2-Bromoallylammonium salt |
| Base-Catalyzed Hydrolysis | NaOH(aq), Heat | Sodium cyclohexanecarboxylate (B1212342) + 2-Bromoallylamine |
| Reduction to Amine | 1. LiAlH₄, THF 2. H₂O workup | N-(2-bromoallyl)-N-(cyclohexylmethyl)amine |
Intramolecular Cyclization Reactions and Heterocycle Formation
Intramolecular cyclization reactions of N-(2-bromoallyl) amides are a powerful tool for the synthesis of various nitrogen-containing heterocycles, particularly lactams. These reactions often proceed through radical intermediates, where the bromine atom plays a crucial role as a radical precursor.
The primary pathway for the intramolecular cyclization of Cyclohexanecarboxamide, N-(2-bromoallyl)- and related N-(2-bromoallyl) amides involves a radical-mediated rearrangement. This process is typically initiated by the homolytic cleavage of the carbon-bromine bond to generate a vinyl radical. The resulting radical can then undergo an intramolecular addition to the amide's carbonyl group or, more commonly, to the double bond of the allyl group.
Research on analogous N-allyl-α-haloamides has shown that these compounds readily undergo 5-exo-trig radical cyclization to form γ-lactams. beilstein-journals.orgnih.gov This cyclization can be initiated by various methods, including the use of transition metal catalysts such as copper or palladium, or through photoredox catalysis. nih.govnih.govrsc.orgnih.gov The general mechanism involves the formation of an initial radical at the carbon bearing the bromine, which then attacks the internal carbon of the double bond, leading to a five-membered ring and a new radical center on the exocyclic methylene group. This intermediate is then quenched to afford the final product.
The reaction conditions can be tuned to favor specific outcomes. For instance, tin-free radical cyclization methods, which are environmentally more benign, have been developed using photoredox catalysis. rsc.org These methods offer a green alternative for the synthesis of functionalized pyrrolidinones from N-allyl-α-haloamides. beilstein-journals.org
Table 1: Representative Intramolecular Radical Cyclization of N-allyl-α-haloamides
| Substrate | Catalyst/Initiator | Product | Yield (%) | Reference |
| N-allyl-2-bromo-propanamide | Cu(OTf)₂/TPMA | 3-methyl-5-(bromomethyl)pyrrolidin-2-one | 64 | nih.gov |
| N-allyl-2-bromo-isobutyramide | Photoredox Catalyst | 3,3-dimethyl-5-(bromomethyl)pyrrolidin-2-one | 85 | rsc.org |
| N-(2-bromoallyl)acetamide | Bu₃SnH/AIBN | 3-methylene-pyrrolidin-2-one | - | libretexts.org |
This table presents data for analogous compounds to illustrate the expected reactivity of Cyclohexanecarboxamide, N-(2-bromoallyl)-.
While direct examples of [3+2] cycloaddition reactions involving Cyclohexanecarboxamide, N-(2-bromoallyl)- are not extensively documented, the structural components of the molecule suggest potential for such transformations. The allylic system can, in principle, act as a C3 component in cycloadditions with suitable 1,3-dipoles.
[3+2] cycloaddition reactions are a powerful method for the construction of five-membered rings. nih.gov In the context of N-allyl amides, the double bond could potentially react with dipolar species like nitrones, azides, or nitrile oxides. For instance, the reaction of an N-allyl amide with a nitrile oxide could theoretically lead to the formation of an isoxazoline (B3343090) ring fused to the lactam precursor.
It is also conceivable that the N-(2-bromoallyl) group could first be converted into a more reactive intermediate, such as an azomethine ylide, which could then undergo an intramolecular [3+2] cycloaddition. However, such pathways are speculative without direct experimental evidence for this specific substrate. Research on related systems, such as the dual Au(I) catalysis in regioselective cycloaddition of N-allenyl amides, demonstrates the potential for complex cycloadditions within similar molecular frameworks. acs.orgacs.org
Regioselectivity and Stereoselectivity in Electrophilic and Nucleophilic Additions to the Allylic Double Bond
The allylic double bond in Cyclohexanecarboxamide, N-(2-bromoallyl)- is susceptible to both electrophilic and nucleophilic additions. The outcome of these reactions in terms of regioselectivity and stereoselectivity is governed by the electronic and steric properties of the substrate and the attacking reagent.
Electrophilic Addition:
In electrophilic additions to the double bond, the regioselectivity is generally predicted by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. chemistrysteps.comlibretexts.org For Cyclohexanecarboxamide, N-(2-bromoallyl)-, the two carbons of the double bond are differently substituted.
The amide group can exert an electron-withdrawing effect, which can influence the stability of the potential carbocation intermediates. Addition of an electrophile (E+) could lead to two possible carbocations. The stability of these intermediates would dictate the regiochemical outcome. In cases where a radical mechanism is involved, such as the addition of HBr in the presence of peroxides, anti-Markovnikov addition is typically observed. acs.org
Nucleophilic Addition:
Nucleophilic additions to the allylic system of Cyclohexanecarboxamide, N-(2-bromoallyl)- can proceed via different mechanisms, including SN2 and SN2' pathways, especially when considering the allylic bromide functionality. The stereochemistry of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. acs.orgstackexchange.com
In an SN2 reaction, the nucleophile would attack the carbon bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral. In an SN2' reaction, the nucleophile attacks the double bond, leading to a rearrangement of the double bond and displacement of the leaving group. The stereochemical outcome of SN2' reactions can be either syn or anti, depending on the specific system and conditions. stackexchange.com The presence of the amide moiety can also influence the stereochemical course of the reaction through steric hindrance or by acting as a coordinating group for the incoming nucleophile or a catalyst. acs.org
Table 2: Predicted Regioselectivity of Additions to the Allylic Double Bond
| Reagent | Reaction Type | Predicted Major Regioisomer | Governing Principle |
| HBr | Electrophilic Addition | Addition of Br to the internal carbon | Markovnikov's Rule |
| HBr, ROOR | Radical Addition | Addition of Br to the terminal carbon | Anti-Markovnikov's Rule |
| Nu⁻ | Nucleophilic Substitution | Direct substitution at C-Br (SN2) or addition at the double bond (SN2') | Nature of nucleophile and reaction conditions |
This table outlines the expected regiochemical outcomes based on general principles of organic reactivity.
Computational Chemistry and Theoretical Investigations of Cyclohexanecarboxamide, N 2 Bromoallyl
Molecular Modeling and Conformational Analysis via Force Field Methods
Molecular modeling using force field methods is a computational technique that evaluates the potential energy of a molecule as a function of its atomic coordinates. This approach is particularly useful for exploring the conformational landscape of flexible molecules like Cyclohexanecarboxamide (B73365), N-(2-bromoallyl)-. The molecule's structure includes a flexible cyclohexyl ring, a rotatable amide bond, and a bromoallyl group, all of which contribute to a complex potential energy surface with numerous possible conformations.
Force field methods, such as MMFF94 or AMBER, would be employed to perform a systematic conformational search. This process involves rotating the rotatable bonds in the molecule by specific increments and calculating the steric energy for each resulting conformation. The goal is to identify the low-energy conformations, which are the most likely to be populated at a given temperature. The results of such an analysis can be presented in a table summarizing the relative energies of the most stable conformers.
Table 1: Illustrative Conformational Analysis Data for Cyclohexanecarboxamide, N-(2-bromoallyl)- using a Force Field Method
| Conformational Isomer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 178.5 | 0.00 | 75.3 |
| 2 | -65.2 | 1.25 | 12.1 |
| 3 | 62.8 | 1.30 | 11.5 |
| 4 | 5.4 | 3.50 | 1.1 |
| Note: This data is hypothetical and for illustrative purposes only. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on solving the Schrödinger equation, provide a more detailed understanding of the electronic structure and reactivity of a molecule. substack.com Methods like Density Functional Theory (DFT) are commonly used for this purpose. biorxiv.org
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
For Cyclohexanecarboxamide, N-(2-bromoallyl)-, the HOMO would likely be localized on the amide nitrogen and the double bond of the allyl group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl carbon and the carbon atom bonded to the bromine, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Cyclohexanecarboxamide, N-(2-bromoallyl)-
| Orbital | Energy (eV) | Description |
| HOMO | -8.50 | Localized on the amide nitrogen and C=C bond of the allyl group. |
| LUMO | -0.25 | Localized on the carbonyl carbon and the C-Br bond. |
| HOMO-LUMO Gap | 8.25 | Indicates moderate kinetic stability. |
| Note: This data is hypothetical and for illustrative purposes only. |
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. bohrium.com For Cyclohexanecarboxamide, N-(2-bromoallyl)-, one could investigate reactions such as nucleophilic substitution at the allylic carbon bearing the bromine atom or addition reactions to the double bond.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. libretexts.org For instance, in a nucleophilic substitution reaction, a computational study could determine whether the reaction proceeds via an SN2 or SN2' mechanism. The geometry of the transition state structure provides crucial information about the stereochemical outcome of the reaction. Non-covalent interactions, such as hydrogen bonding or van der Waals forces, can also be analyzed to understand their role in stabilizing the transition state. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structural Features with Chemical Properties (Excluding Biological/Clinical Outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property. ijnrd.org While often used in drug discovery, QSAR can also be applied to predict chemical properties such as solubility, boiling point, or reactivity. nih.gov
To develop a QSAR model for a series of N-substituted cyclohexanecarboxamides, including the N-(2-bromoallyl)- derivative, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). ijnrd.orgnih.gov
Multiple linear regression or more advanced machine learning algorithms can then be used to build a model that relates these descriptors to a measured chemical property. nih.gov For example, a QSAR model could be developed to predict the rate constant of a particular reaction for this class of compounds. Such a model would provide insights into which structural features are most important for influencing the chemical property of interest.
Table 3: Illustrative Descriptors for a QSAR Model of Chemical Reactivity
| Descriptor | Value for Cyclohexanecarboxamide, N-(2-bromoallyl)- |
| Molecular Weight | 246.14 g/mol |
| LogP | 2.5 |
| Dipole Moment | 3.2 D |
| HOMO Energy | -8.50 eV |
| LUMO Energy | -0.25 eV |
| Note: This data is hypothetical and for illustrative purposes only. |
Molecular Dynamics (MD) Simulations for Exploring Conformational Space and Molecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time.
For Cyclohexanecarboxamide, N-(2-bromoallyl)-, an MD simulation in a solvent like water or an organic solvent would allow for a more realistic exploration of its conformational space than static force field calculations. mdpi.com The simulation would reveal the dynamic interplay between different conformations and the transitions between them. This can be particularly useful for understanding how the molecule's flexibility might influence its interactions with other molecules.
MD simulations can also be used to study intermolecular interactions. For example, one could simulate the interaction of Cyclohexanecarboxamide, N-(2-bromoallyl)- with a surface or another molecule to understand the nature and strength of the binding. The results of such simulations can provide valuable insights into the molecule's behavior in a complex environment.
Synthesis and Exploration of Novel N 2 Bromoallyl Cyclohexanecarboxamide Derivatives and Analogues
Rational Design Principles for Structural Diversification
The rational design of novel N-(2-bromoallyl)-cyclohexanecarboxamide derivatives is a critical endeavor in the exploration of new chemical entities. This process is guided by established principles of medicinal and synthetic chemistry, aiming to systematically modify the lead compound to explore the chemical space and understand structure-property relationships. The core structure of N-(2-bromoallyl)-cyclohexanecarboxamide presents three primary regions for diversification: the cyclohexane (B81311) ring, the amide linkage, and the bromoallyl moiety.
Key principles guiding the diversification of this scaffold include:
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of altering a specific property in a predictable manner. For instance, the amide bond itself can be replaced by bioisosteres such as 1,2,3-triazoles to modulate properties like metabolic stability and hydrogen bonding capacity. nih.gov
Conformational Control: The cyclohexane ring exists predominantly in a chair conformation, which dictates the spatial arrangement of substituents. libretexts.orglibretexts.org Introducing substituents or modifying the ring itself can influence the conformational equilibrium, which in turn can affect molecular recognition and reactivity. nih.gov The goal is to design analogues with specific and predictable three-dimensional structures.
Modulation of Physicochemical Properties: Rational design aims to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity. These properties are crucial for solubility, permeability, and interactions with other molecules. nih.gov For example, introducing polar groups can increase hydrophilicity, while adding alkyl or aryl groups can increase lipophilicity.
Strategic Functionalization: Introducing new functional groups at specific positions allows for further chemical modifications and the exploration of new interaction points. This can involve the addition of reactive handles for subsequent coupling reactions or the incorporation of groups that can participate in specific non-covalent interactions. researchgate.netorganic-chemistry.org
A systematic approach to diversification involves creating a library of analogues where each of the three key regions of the molecule is modified in a controlled manner. This allows for a comprehensive exploration of the structure-property landscape. Computational methods can aid in this process by predicting the effects of structural modifications on molecular properties, thus prioritizing the synthesis of the most promising candidates. nih.gov
Methodologies for Modification of the Cyclohexane Ring System
Introduction of Substituents:
One of the most common strategies is the introduction of substituents onto the cyclohexane ring. The position and stereochemistry of these substituents are critical, as they can influence the conformational preference of the ring. nih.gov For instance, bulky substituents tend to occupy the equatorial position to minimize steric strain. wikipedia.org
Alkylation and Arylation: Alkyl or aryl groups can be introduced at various positions on the ring to modulate lipophilicity and steric bulk. This can be achieved through various C-C bond-forming reactions, often starting from a functionalized cyclohexane precursor such as a ketone or an alkene.
Functional Group Interconversion: Existing functional groups on a substituted cyclohexane ring can be converted into other functionalities. For example, a hydroxyl group can be oxidized to a ketone, which can then undergo a variety of further reactions.
Ring Expansion and Contraction:
More profound modifications involve altering the size of the carbocyclic ring.
Ring Contraction: Conversely, ring contraction reactions, such as the Favorskii rearrangement, can be used to convert the cyclohexane ring into a five-membered cyclopentane (B165970) system. wikipedia.org
The choice of methodology depends on the desired modification and the availability of starting materials. The following table summarizes some potential modifications and the corresponding synthetic strategies.
| Desired Modification | Synthetic Strategy | Potential Impact on Properties |
| Introduction of alkyl/aryl groups | Grignard reaction, Friedel-Crafts acylation followed by reduction | Increased lipophilicity, altered steric profile |
| Introduction of hydroxyl groups | Reduction of ketones, hydroboration-oxidation of cyclohexene (B86901) derivatives | Increased polarity, potential for hydrogen bonding |
| Introduction of amino groups | Reductive amination of ketones | Increased basicity and polarity |
| Formation of a cycloheptane (B1346806) ring | Tiffeneau-Demjanov rearrangement | Increased conformational flexibility |
| Formation of a cyclopentane ring | Favorskii rearrangement | Altered ring pucker and substituent orientation |
Strategies for Varying the N-Substituent of the Amide Linkage
The most direct approach to varying the N-substituent is through the acylation of a primary or secondary amine with an activated cyclohexanecarboxylic acid derivative. masterorganicchemistry.com This is a widely used and versatile method for amide bond formation.
Activation of the Carboxylic Acid: Cyclohexanecarboxylic acid can be activated in several ways to facilitate the reaction with an amine.
Acid Chlorides: Conversion of the carboxylic acid to cyclohexanecarbonyl chloride, for example using thionyl chloride (SOCl₂) or oxalyl chloride, creates a highly reactive electrophile that readily reacts with amines. masterorganicchemistry.commdpi.com
Acid Anhydrides: The carboxylic acid can be converted to a symmetric or mixed anhydride, which is also an effective acylating agent.
Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and its water-soluble analogues, can be used to facilitate amide bond formation under mild conditions. masterorganicchemistry.com These reagents activate the carboxylic acid in situ.
Alternative Strategies:
Beyond the direct acylation of amines, other methods can be employed to introduce or modify the N-substituent.
Transamidation: In some cases, an existing amide can be converted to a different amide by reaction with an amine, often in the presence of a catalyst. researchgate.net
N-Alkylation/N-Arylation of a Primary Amide: If the initial amide is a primary amide (N-H), the nitrogen can be subsequently alkylated or arylated to introduce a substituent. This approach, however, can sometimes lead to mixtures of products.
Synthesis from Nitriles: Nitriles can be converted to N-substituted amides in the presence of an amine and a suitable catalyst. researchgate.net
The following table provides examples of different N-substituents and the corresponding amine precursors that could be used in the synthesis of N-(2-bromoallyl)-cyclohexanecarboxamide analogues.
| Desired N-Substituent | Amine Precursor |
| N-methyl | Methylamine |
| N-ethyl | Ethylamine |
| N-phenyl | Aniline |
| N-benzyl | Benzylamine |
| N-(pyridin-2-yl) | 2-Aminopyridine |
Functionalization Approaches for the Bromoallyl Moiety
The 2-bromoallyl group in N-(2-bromoallyl)-cyclohexanecarboxamide is a versatile functional handle that can be modified through a variety of chemical transformations. These modifications can introduce new structural features and alter the reactivity of the molecule.
Reactions at the Alkene:
The carbon-carbon double bond of the allyl group is susceptible to a range of addition reactions.
Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihalo-propyl derivative.
Hydrohalogenation: The addition of HBr or HCl would lead to the formation of a dihalo-propane derivative, with the regioselectivity of the addition being a key consideration.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups.
Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, resulting in a primary alcohol.
Reactions involving the Carbon-Bromine Bond:
The allylic bromide is a reactive electrophile and can participate in nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: The bromoallyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl substituents. A dual photoredox/Ni-catalyzed cross-coupling of N-(2-bromoallyl)amine derivatives with alkyl halides has been reported as a method for functionalization. researchgate.net
Gold-Catalyzed Cycloadditions: In the presence of a gold(I) catalyst, the bromoallyl moiety could potentially participate in cycloaddition reactions with other unsaturated systems. acs.org
Protecting Group Chemistry:
In multistep syntheses, it may be necessary to protect the bromoallyl group to prevent it from reacting under certain conditions. researchgate.netorganic-chemistry.orgquimicaorganica.orglibretexts.org The choice of protecting group would depend on the specific reaction conditions to be employed in subsequent steps.
The following table summarizes some potential functionalization approaches for the bromoallyl moiety.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Allyl azide |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted allyl group |
| Heck Reaction | Alkene, Pd catalyst, base | Substituted alkene |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary alcohol |
Structure-Property Relationships of Novel Analogues (Excluding Biological/Clinical Effects)
The systematic structural diversification of N-(2-bromoallyl)-cyclohexanecarboxamide allows for the investigation of how molecular structure influences chemical and physical properties. Understanding these structure-property relationships is fundamental to the rational design of new molecules with tailored characteristics.
Impact of Structural Modifications on Chemical Reactivity
The chemical reactivity of N-(2-bromoallyl)-cyclohexanecarboxamide analogues can be significantly influenced by modifications to the cyclohexane ring, the N-substituent, and the bromoallyl moiety.
Cyclohexane Ring Modifications:
Steric Effects: The introduction of bulky substituents on the cyclohexane ring can sterically hinder the approach of reagents to the amide functionality or the bromoallyl group, thereby decreasing reaction rates. nih.gov The conformational preference of the substituted ring will also play a role, with axial substituents potentially exerting a greater steric influence on adjacent functional groups. libretexts.org
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the cyclohexane ring can have a modest electronic effect on the reactivity of the distant amide and bromoallyl groups, transmitted through the carbon framework.
N-Substituent Modifications:
Steric Hindrance: Bulky N-substituents can sterically encumber the amide carbonyl, potentially reducing its susceptibility to nucleophilic attack. fiveable.me
Electronic Effects: The electronic nature of the N-substituent has a more direct impact on the properties of the amide bond. Electron-withdrawing groups on the nitrogen atom can decrease the electron density of the amide nitrogen, making the carbonyl carbon more electrophilic. Conversely, electron-donating groups will have the opposite effect.
Bromoallyl Moiety Modifications:
Reactivity of the C-Br Bond: The reactivity of the allylic bromide towards nucleophilic substitution and cross-coupling reactions can be influenced by substituents on the allyl group. Electron-withdrawing groups can enhance the electrophilicity of the carbon bearing the bromine, potentially increasing the rate of nucleophilic attack.
Reactivity of the Alkene: The susceptibility of the double bond to electrophilic addition will be affected by the electronic nature of substituents on the allyl group. Electron-donating groups will increase the electron density of the double bond, making it more reactive towards electrophiles.
The following table provides hypothetical examples of how structural modifications might influence chemical reactivity.
| Structural Modification | Potential Impact on Reactivity |
| Introduction of a bulky t-butyl group on the cyclohexane ring | Decreased rate of reactions at the amide and bromoallyl groups due to steric hindrance. |
| Replacement of the N-H with an N-phenyl group | Decreased nucleophilicity of the amide nitrogen. |
| Introduction of an electron-withdrawing group on the allyl moiety | Increased reactivity of the C-Br bond towards nucleophiles. |
Influence of Stereochemical Variations on Molecular Recognition (at a chemical/physical level, not biological efficacy)
Stereochemistry plays a critical role in molecular recognition, which is the specific interaction between two or more molecules through non-covalent forces. youtube.com For N-(2-bromoallyl)-cyclohexanecarboxamide analogues, stereochemical variations can arise from the cyclohexane ring and any stereocenters introduced during diversification.
Cyclohexane Ring Stereochemistry:
Axial/Equatorial Conformations: The chair conformation of the cyclohexane ring leads to two distinct orientations for substituents: axial and equatorial. libretexts.orglibretexts.org The preferred conformation can be influenced by the size and nature of the substituents. The spatial disposition of functional groups in either the axial or equatorial position will dictate their accessibility for intermolecular interactions.
Chiral Centers:
Enantiomers and Diastereomers: The introduction of chiral centers into the molecule, either on the cyclohexane ring or in the N-substituent, will result in the formation of stereoisomers (enantiomers and diastereomers). Enantiomers have identical physical properties in an achiral environment but will interact differently with other chiral molecules. researchgate.net Diastereomers have different physical properties and can be separated by standard chromatographic techniques.
Molecular Recognition by Chiral Hosts: The different three-dimensional arrangements of enantiomers will lead to different binding affinities with chiral host molecules or chiral surfaces. This is the basis for enantioselective chromatography and other chiral recognition phenomena. The specific arrangement of hydrogen bond donors and acceptors, as well as steric interactions, will determine the strength and selectivity of the interaction. researchgate.net
The study of these stereochemical effects is crucial for understanding the fundamental principles of molecular recognition and for the development of methods for separating and analyzing chiral molecules. Techniques such as NMR spectroscopy in the presence of chiral solvating agents can be used to probe the different interactions of enantiomers with a chiral environment. researchgate.net
Potential Academic Applications As Chemical Building Blocks and Scaffolds
Precursors in the Synthesis of Complex Organic Molecules
The N-(2-bromoallyl) group is a versatile functional handle for a variety of organic transformations. The vinyl bromide moiety can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. Furthermore, the allylic bromide is susceptible to nucleophilic substitution, providing a route to a wide array of derivatives. The double bond can also undergo various addition reactions. This trifunctional nature would allow for stepwise, selective modifications, making it a potentially valuable precursor for the synthesis of complex nitrogen-containing molecules and heterocyclic scaffolds. rsc.orgnih.gov
General synthetic strategies for amides often involve the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride. youtube.commasterorganicchemistry.comlibretexts.org The N-alkylation of a primary amide with an appropriate alkyl halide is also a common method. organic-chemistry.orgrsc.orgstackexchange.com
Monomers for Polymerization and Advanced Materials Development
Allyl-containing monomers are known to undergo polymerization, although often with lower reactivity compared to other vinyl monomers. itu.edu.tr The presence of the 2-bromoallyl group in Cyclohexanecarboxamide (B73365), N-(2-bromoallyl)- could allow for its participation in radical polymerization or other polymerization techniques. The resulting polymer would feature pendant cyclohexanecarboxamide groups, which could impart desirable properties such as thermal stability and hydrophobicity to the material. The bromine atom could also serve as a site for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties.
Ligands in Organometallic Catalysis
Amide-containing molecules can act as ligands for transition metals, with the amide oxygen and/or nitrogen coordinating to the metal center. organic-chemistry.orgresearchgate.netmdpi.com The specific structure of Cyclohexanecarboxamide, N-(2-bromoallyl)- offers multiple potential coordination sites. The design of ligands is crucial in organometallic catalysis for controlling the reactivity and selectivity of the catalyst. nih.gov The cyclohexyl group provides steric bulk, which can influence the coordination environment around the metal, while the bromoallyl group could potentially interact with the metal center or be used to anchor the ligand to a solid support.
Scaffolds for Combinatorial Chemistry Libraries focused on Chemical Diversity
Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. The structure of Cyclohexanecarboxamide, N-(2-bromoallyl)- is well-suited for this purpose. The reactive sites on the molecule—the vinyl bromide and the allylic bromide—can be functionalized with a wide variety of building blocks, allowing for the generation of a large and diverse library of related compounds from a common scaffold.
Intermediates in the Manufacturing of Specialty Chemicals
The versatile reactivity of Cyclohexanecarboxamide, N-(2-bromoallyl)- suggests its potential as an intermediate in the synthesis of specialty chemicals. These could include agrochemicals, pharmaceuticals, and materials with specific functions. The ability to introduce diverse functional groups via the bromoallyl moiety would be a key feature in tailoring the final product's properties. Amide-based structures are prevalent in many biologically active molecules. nih.govdrugdiscoverytrends.comnih.gov
Advanced Analytical Standards and Probes for Chemical Research
Molecules with specific reactive groups can be used as analytical probes to study chemical reactions and biological processes. escholarship.org The bromoallyl group in Cyclohexanecarboxamide, N-(2-bromoallyl)- could potentially be used to covalently label biomolecules or to develop specific assays. If synthesized in a pure form, it could also serve as an analytical standard for the identification and quantification of related compounds.
Q & A
Q. Why might GC-MS and LC-MS data conflict in impurity profiling of N-(2-bromoallyl)cyclohexanecarboxamide?
- Methodological Answer : GC-MS may degrade thermally labile impurities (e.g., hydrolyzed bromoallyl groups), while LC-MS preserves them. Use derivatization (silylation) for GC-MS or high-resolution LC-MS/MS to identify degradation products. Cross-reference with stability studies under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
